molecular formula C18H14N2O3S2 B2699412 1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one CAS No. 314261-65-9

1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one

Cat. No. B2699412
M. Wt: 370.44
InChI Key: IHERTWZZDVXZOR-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, which is a type of methylenedioxybenzene . This group is often found in pharmaceuticals and research chemicals due to its ability to increase lipophilicity and improve penetration of the blood-brain barrier.


Molecular Structure Analysis

The compound’s structure includes a benzodioxol group, a tricyclic system, and a sulfanyl group attached to an ethanone. The presence of these groups could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like demethylenation, where the methylenedioxy group is converted to a dihydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the benzodioxol group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

New Derivative and Ring Systems

Research has led to the synthesis of new derivatives and ring systems, such as the study by Schmidt et al. (2008), which explored the creation of novel annulated pyrrolobenzo[1,4]diazepines with considerable CH-acidity. This acidity was exploited in various chemical reactions, indicating potential for the development of new compounds with unique properties for scientific exploration Schmidt et al., 2008.

Environmentally Friendly Synthesis

Li and Zhang (2009) developed an environmentally benign TEMPO-catalyzed alcohol oxidation system using a recyclable oxidant, showcasing a method that could be applied to the synthesis of compounds similar to the one . This method emphasizes the importance of sustainable approaches in chemical synthesis Li & Zhang, 2009.

Heterocyclic Compound Synthesis

Norris (2008) discussed the formation of 1,2,4-oxadiazines and 1,2,4-thiadiazines, highlighting methods that might be applicable to synthesizing compounds with similar structural features. This research underscores the potential of heterocyclic compounds in various scientific applications Norris, 2008.

Molecular and Cationic Affinity in Metal-Organic Frameworks

Lysova et al. (2019) explored multifunctional metal-organic frameworks (MOFs) based on novel dodecanuclear Zn(II)-carboxylate wheels. This research indicates the versatility of such frameworks, which could be related to the synthesis or application of the compound , especially in adsorption and selectivity for gases and cations Lysova et al., 2019.

Temperature and Solvent Influence on Molecular Interactions

Godhani et al. (2019) investigated the effect of temperature and solvents on molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives, which might offer insights into how environmental factors affect the properties and applications of related compounds Godhani et al., 2019.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-12(10-4-5-13-14(6-10)23-9-22-13)7-24-17-16-11-2-1-3-15(11)25-18(16)20-8-19-17/h4-6,8H,1-3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHERTWZZDVXZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one

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